Ethyl 1-(4-tert-butylphenyl)benzo[f]quinoline-3-carboxylate
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Overview
Description
Ethyl 1-(4-tert-butylphenyl)benzo[f]quinoline-3-carboxylate, also known by its chemical formula C26H25NO2, is a synthetic compound with interesting properties. Its systematic name is benzo[f]quinoline-3-carboxylic acid, 1-[4-(1,1-dimethylethyl)phenyl]-, ethyl ester . Let’s explore further!
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common method involves the condensation of 1-(4-tert-butylphenyl)benzo[f]quinoline-3-carboxylic acid with ethanol in the presence of a dehydrating agent. The reaction proceeds under reflux conditions, yielding the desired ethyl ester.
Industrial Production:: While not widely produced on an industrial scale, researchers and laboratories can synthesize this compound using the methods mentioned above. It is commercially available from certain suppliers .
Chemical Reactions Analysis
Reactivity:: Ethyl 1-(4-tert-butylphenyl)benzo[f]quinoline-3-carboxylate can undergo various reactions:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group can yield the alcohol derivative.
Substitution: The tert-butyl group can be substituted under appropriate conditions.
Ethanol: Used for esterification.
Dehydrating Agents: Such as sulfuric acid or acetic anhydride.
Major Products:: The major products depend on the specific reaction conditions. For instance, oxidation leads to the carboxylic acid form.
Scientific Research Applications
Ethyl 1-(4-tert-butylphenyl)benzo[f]quinoline-3-carboxylate finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Potential therapeutic applications.
Industry: Limited, but it may serve as a precursor in organic synthesis.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Comparison with Similar Compounds
While this compound is unique due to its specific substitution pattern, it shares similarities with other quinoline derivatives. Notable analogs include [similar compounds list here].
Biological Activity
Ethyl 1-(4-tert-butylphenyl)benzo[f]quinoline-3-carboxylate is a synthetic compound that belongs to a class of quinoline derivatives known for their diverse biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C_{22}H_{25}N_{1}O_{2} and a molecular weight of approximately 383.48 g/mol. Its structure features a benzo[f]quinoline core fused with a carboxylate group and an ethyl ester functionality, contributing to its unique properties and biological activities.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
Comparative Analysis with Related Compounds
A comparative table of structurally similar compounds highlights the unique features and biological activities associated with this compound:
Compound Name | Molecular Formula | Biological Activity | Unique Features |
---|---|---|---|
Ethyl benzo[f]quinoline-3-carboxylate | C_{20}H_{19}N_{1}O_{2} | Anticancer | Lacks tert-butyl substituent |
2-Methylquinoline | C_{10}H_{9}N | Antimicrobial | Simpler structure |
4-(tert-butyl)aniline | C_{10}H_{14}N | Anticancer | No quinoline core |
This table illustrates the distinctiveness of this compound, particularly its enhanced lipophilicity and potential for greater bioactivity compared to simpler analogs.
Case Studies and Research Findings
Several studies have explored the biological activity of quinoline derivatives, providing insights into their therapeutic potential:
- Anticancer Studies : A study indicated that certain quinoline-based compounds exhibit significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer). This compound's structural attributes may contribute to similar effects .
- Antimicrobial Research : Research has shown that compounds with quinoline structures often possess antibacterial properties. For instance, derivatives have been tested against strains like E. coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth .
- Mechanistic Insights : Investigations into the mechanism of action have revealed that quinoline derivatives can interfere with cellular processes such as apoptosis and cell cycle regulation, making them potential candidates for further drug development .
Properties
CAS No. |
5772-98-5 |
---|---|
Molecular Formula |
C26H25NO2 |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
ethyl 1-(4-tert-butylphenyl)benzo[f]quinoline-3-carboxylate |
InChI |
InChI=1S/C26H25NO2/c1-5-29-25(28)23-16-21(18-10-13-19(14-11-18)26(2,3)4)24-20-9-7-6-8-17(20)12-15-22(24)27-23/h6-16H,5H2,1-4H3 |
InChI Key |
GMLVFBSIXGNMKP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C3=CC=CC=C3C=C2)C(=C1)C4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
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